molecular formula C17H15BrN4O2 B1671507 Gidazepam CAS No. 129186-29-4

Gidazepam

Número de catálogo B1671507
Número CAS: 129186-29-4
Peso molecular: 387.2 g/mol
Clave InChI: XLGCMZLSEXRBSG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gidazepam, also known as hydazepam or hidazepam, is an atypical benzodiazepine derivative developed in the Soviet Union . It is a selectively anxiolytic benzodiazepine and also has therapeutic value in the management of certain cardiovascular disorders . It is used as an antianxiety drug .


Synthesis Analysis

Gidazepam is a prodrug for its active metabolite 7-bromo-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one (desalkylgidazepam or bromo-nordazepam) . The earliest published methods of analysis of gidazepam and its metabolites utilized double ether extraction at pH 9.0, with an average extraction efficiency for gidazepam of 76%, desalkygidazepam of 80% and 3-hydroxydesalkylgidazepam of 83% .


Molecular Structure Analysis

The molecular structure of Gidazepam is C17H15BrN4O2 .


Chemical Reactions Analysis

Gidazepam is a prodrug, meaning it is metabolized in the body to produce its active metabolite, desalkylgidazepam . This metabolite is primarily responsible for the anxiolytic effects of gidazepam .

Safety And Hazards

Gidazepam should be handled with care to avoid inhalation, ingestion, or skin contact . In case of accidental exposure, appropriate first aid measures should be taken, including rinsing the affected area with water and seeking medical attention if necessary .

Propiedades

IUPAC Name

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGCMZLSEXRBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156091
Record name Gidazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gidazepam

CAS RN

129186-29-4
Record name Gidazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129186-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gidazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129186294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gidazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIDAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMJ87I93Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gidazepam
Reactant of Route 2
Gidazepam
Reactant of Route 3
Gidazepam
Reactant of Route 4
Reactant of Route 4
Gidazepam
Reactant of Route 5
Gidazepam
Reactant of Route 6
Gidazepam

Citations

For This Compound
425
Citations
TS Kalinina, TL Garibova, TA Voronina - Pharmacology Biochemistry and …, 1999 - Elsevier
… , gidazepam demonstrated a wide separation between anxiolytic and sedative dosages. Unlike diazepam or phenazepam, gidazepam … to classical benzodiazepines, gidazepam did not …
Number of citations: 11 www.sciencedirect.com
PD Maskell, G Wilson… - Journal of Analytical …, 2023 - academic.oup.com
… -drug gidazepam, a drug licenced for use in Ukraine and Russia under the name Gidazepam IC®. … of gidazepam, its metabolite desalkygidazepam, and their other possible metabolites. …
Number of citations: 2 academic.oup.com
OV Zhuk, VG Zinkovski, NY Golovenko… - Experimental and …, 1999 - Elsevier
Results of a comparative study of biokinetics of two prodrugs gidazepam (I) and the derivative of peptideaminobenzophenone, 2-N-carbobenzylglycyl-glycylamido-5-…
Number of citations: 8 www.sciencedirect.com
VM Korkhov, NA Tkachuk, SY Makan… - Journal of Receptors …, 2002 - Taylor & Francis
… gidazepam has a higher affinity for CNS MBRs as compared to central benzodiazepine receptors. The ability of gidazepam to … We have studied affinities of gidazepam analogs for CNS …
Number of citations: 8 www.tandfonline.com
II Seifullina, GV Yalovskiy, IM Rakipov… - Russian Journal of …, 2016 - Springer
Reactions of tin tetrachloride in a 2-propanol solution and the products of condensation of 2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide (gidazepam) with 4-…
Number of citations: 3 link.springer.com
GG Neznamov, IS Morozov, VG Barchukov… - Eksperimental'naia i …, 1997 - europepmc.org
… -like states; gidazepam test doses 20 and … Gidazepam in the doses under study did not yield to phenazepam in therapeutic activity. A single and a course administration of gidazepam …
Number of citations: 3 europepmc.org
VP Zherdev, GG Neznamov, GB Kolyvanov… - Eksperimental'naia i …, 1993 - europepmc.org
… The nature of a relation between the efficiency of gidazepam and the concentrations of its … metabolite of gidazepam following 4 hours and the anti-anxious effect of gidazepam 4 and 24 …
Number of citations: 2 europepmc.org
VV Skibitskiĭ, SG Kanorskiĭ - Eksperimental'naia i Klinicheskaia …, 1993 - europepmc.org
The new Russian drugs gidazepam, a tranquilizer, and befol, an antidepressant, show not only their psychotropic action, but change cardiac electrophysiological function and produce …
Number of citations: 2 europepmc.org
MA Savchenko - Farmatsevtychnyi zhurnal, 2016 - pharmj.org.ua
… А BSTRACT Gidazepam as benzodiazepine derivative is drugs of abuse and is object of toxicological research. The first phases of analysis of analite is its insulating from biological …
Number of citations: 2 pharmj.org.ua
M Nesterkina, I Kravchenko - European Neuropsychopharmacology, 2019 - ecnp.eu
Background: Most commonly prescribed anticonvulsant drugs are able to alter CNS excitability by effecting GABAergic or glycinergic neurotransmission. Although GABA and glycine do …
Number of citations: 0 www.ecnp.eu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.